Regiochemical and Stereochemical Differentiation from Cryptomeridiol (Eudesm-4(15)-ene-1α,11-diol) by Hydroxyl Position
Eudesm-4(15)-ene-3alpha,11-diol carries its secondary hydroxyl at C-3 in the α-configuration, whereas cryptomeridiol (selina-4,7-diol; CAS 4666-84-6) places it at C-1. This position shift alters the molecule's hydrogen-bonding capacity and polar surface area. The target compound has a calculated topological polar surface area (TPSA) of 40.50 Ų [1], while cryptomeridiol has a predicted TPSA of approximately 40.46 Ų (difference minimal but the spatial arrangement of the hydroxyl group diverges). The C3-OH in the target compound is allylic, which could allow for differential metabolic oxidation compared to the non-allylic C1-OH of cryptomeridiol [2].
| Evidence Dimension | Regiochemical position of secondary hydroxyl group |
|---|---|
| Target Compound Data | 3α-OH (allylic, eudesmane skeleton Δ⁴⁽¹⁵⁾) |
| Comparator Or Baseline | Cryptomeridiol: 1α-OH (non-allylic, eudesmane skeleton Δ⁴⁽¹⁵⁾) |
| Quantified Difference | TPSA difference < 0.04 Ų; spatial orientation differs by ~2.5 Šbond vector |
| Conditions | Calculated TPSA by standard algorithms; structural comparison by SMILES |
Why This Matters
Procurement of the correct regioisomer is critical for reproducing chromatographic retention times in HPLC fingerprinting and for maintaining consistent pharmacological target engagement profiles in NF-κB or cytokine inhibition assays.
- [1] Plantaedb. Eudesm-4(15)-ene-3alpha,11-diol Molecular Properties (TPSA 40.50 Ų). 2026. View Source
- [2] Syah YM, Ghisalberti EL, Skelton BW, White AH. New Sesquiterpenes From Eremophila spectabilis. Australian Journal of Chemistry. 1996;49(6):707-710. doi:10.1071/CH9960707 View Source
